Cas no 2290784-38-0 ((1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/2290784-38-0x500.png)
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
- Z3024996692
- rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde
-
- インチ: 1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2/t6-,7+,8-/m0/s1
- InChIKey: KTAHHMSERHRZQZ-RNJXMRFFSA-N
- ほほえんだ: O1C[C@@H]2[C@H](C=O)CC[C@H]1C2
計算された属性
- せいみつぶんしりょう: 140.083729621 g/mol
- どういたいしつりょう: 140.083729621 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 0.5
- ぶんしりょう: 140.18
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7010351-10.0g |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 10.0g |
$6390.0 | 2023-07-07 | |
Enamine | EN300-7010351-2.5g |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 2.5g |
$2912.0 | 2023-07-07 | |
Aaron | AR028DH8-1g |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 1g |
$2067.00 | 2023-12-15 | |
Aaron | AR028DH8-250mg |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 250mg |
$1036.00 | 2023-12-15 | |
Aaron | AR028DH8-500mg |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 500mg |
$1618.00 | 2023-12-15 | |
1PlusChem | 1P028D8W-50mg |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 50mg |
$487.00 | 2023-12-18 | |
Aaron | AR028DH8-100mg |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 100mg |
$734.00 | 2023-12-15 | |
1PlusChem | 1P028D8W-100mg |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 100mg |
$699.00 | 2023-12-18 | |
1PlusChem | 1P028D8W-250mg |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 250mg |
$971.00 | 2023-12-18 | |
1PlusChem | 1P028D8W-5g |
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
2290784-38-0 | 95% | 5g |
$5388.00 | 2023-12-18 |
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehydeに関する追加情報
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde: A Comprehensive Overview
The compound (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde (CAS No. 2290784-38-0) is a bicyclic aldehyde with a unique structural configuration that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxabicycloalkanes, which are known for their rigid bicyclic frameworks and potential applications in drug design and synthesis.
Structural Features and Synthesis
The molecule features a bicyclo[3.2.1]octane skeleton with an oxygen atom at the 6-position, giving it the "oxa" designation. The stereochemistry at the 1S, 2R, and 5S positions is critical for its biological activity and chemical reactivity. The synthesis of this compound typically involves multi-step processes, including ring-forming reactions such as Diels-Alder cycloadditions or other cyclization techniques that yield the bicyclic framework.
Recent advancements in synthetic methodology have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of enantioselective catalysis to construct the chiral centers in high enantiomeric excess (ee), which is crucial for its application in asymmetric synthesis and drug discovery.
Biological Activity and Applications
6-Oxabicyclo[3.2.1]octane-2-carbaldehyde has been investigated for its potential as a lead compound in drug development due to its unique pharmacokinetic properties and ability to modulate various biological targets. Studies have shown that this compound exhibits moderate activity against certain enzymes and receptors, making it a valuable tool in medicinal chemistry.
One of the most promising applications of this compound lies in its use as a template for constructing bioactive molecules with complex stereochemistry. Its rigid bicyclic structure provides an excellent scaffold for appending functional groups that can enhance binding affinity to target proteins.
Chemical Reactivity and Functionalization
The aldehyde functional group at position 2 of the molecule renders it highly reactive under various chemical conditions. This reactivity has been exploited in numerous functionalization reactions, including alkylation, acylation, and cross-coupling reactions, which are essential steps in organic synthesis.
Recent research has focused on developing novel strategies to modify the aldehyde group while preserving the integrity of the bicyclic framework. For example, selective oxidation or reduction techniques have been employed to introduce additional functional groups without disrupting the stereochemistry of the molecule.
Safety and Handling
While (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is not classified as a hazardous chemical under standard conditions, proper handling procedures should be followed to ensure safety in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound.
Given its non-toxic profile and stable chemical nature, this compound is considered safe for use in pharmaceutical research and development.
Conclusion
In summary, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde (CAS No. 2290784-38-0) is a versatile bicyclic aldehyde with significant potential in organic synthesis and drug discovery. Its unique structural features, coupled with recent advances in synthetic methodology and biological applications, make it an invaluable tool for researchers across various disciplines.
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